molecular formula C14H23NO3 B12292939 Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate

Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate

Cat. No.: B12292939
M. Wt: 253.34 g/mol
InChI Key: XVHYGWSRXODAMH-UHFFFAOYSA-N
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Description

Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate (CAS: 90473-00-0) is a bicyclic monoterpenoid derivative characterized by a rigid bicyclo[3.1.1]heptane skeleton substituted with hydroxy, trimethyl, and ethyl acetate groups. The compound features an imino linkage (E-configuration) between the bicyclic core and the acetate moiety, contributing to its stereochemical complexity . This compound is primarily used in research and development, with applications speculated in medicinal chemistry due to structural similarities to bioactive terpenoids .

Properties

IUPAC Name

ethyl 2-[(2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYGWSRXODAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one with ethyl glycinate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclic Derivatives

Compound Name Core Structure Key Substituents Physical State CAS Number Reference
Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate Bicyclo[3.1.1]heptane Hydroxy, trimethyl, ethyl acetate imino (E-configuration) Colorless oil 90473-00-0
Benzyl 2-((1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetate (18) Decahydronaphthalene Hydroxy, tetramethyl, benzyl acetate Colorless oil Not specified
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate Bicyclo[3.1.1]heptane Dimethyl, ethyl acetate Not specified 14087-09-3
(−)-Ethyl [(1R,4R,6S)-3-ethenyl-4,7,7-trimethylbicyclo[4.1.0]hept-3-yl]acetate (5) Bicyclo[4.1.0]heptane Ethenyl, trimethyl, ethyl acetate Not specified Not specified

Key Observations :

  • The target compound’s bicyclo[3.1.1]heptane core distinguishes it from bicyclo[4.1.0]heptane (e.g., Compound 5) and decahydronaphthalene derivatives (e.g., Compound 18), which exhibit distinct ring strain and conformational flexibility .

Key Observations :

  • The target compound’s synthesis likely parallels methods used for bicyclic amides (e.g., 10VP91), employing coupling agents like HOBt/EDC to form imino linkages .
  • Purification via column chromatography is common across analogs, though yields vary significantly (e.g., 55% for Compound 18 vs. 65% for Compound 23) .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Boiling Point Density IR (cm⁻¹) NMR Shifts (¹H/¹³C) Reference
This compound Not reported Not reported Not specified Not specified
3,4-Dichlorobenzyl 2-((1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetate (19) Not reported Not reported 3450 (O–H), 1730 (C=O ester) δ 1.20–2.50 (bicyclic protons), δ 170.5 (ester carbonyl)
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate Not reported Not reported 1728 (C=O ester), 1583 (NO₂) δ 4.15 (q, –OCH₂CH₃), δ 12.50 (s, –OH)

Key Observations :

  • Limited spectral data for the target compound highlight a gap in available literature. In contrast, analogs like Compound 19 show characteristic ester carbonyl (1730 cm⁻¹) and hydroxyl (3450 cm⁻¹) IR peaks .
  • Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate exhibits distinct NMR shifts for the ethoxy group (δ 4.15) and phenolic proton (δ 12.50), providing a benchmark for ester-containing analogs .

Biological Activity

Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate is a complex organic compound with a unique bicyclic structure that may exhibit significant biological activities. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. Its structure includes an ethyl acetate group linked to a bicyclo[3.1.1]heptane framework with hydroxyl and amino functional groups. These features contribute to its reactivity and potential biological activities.

Property Value
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Boiling PointNot specified
DensityNot specified
Flash PointNot specified

Antitumor Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit antitumor activities. For instance, palladium complexes with terpene derivatives have shown promising results against various cancer cell lines, including pulmonary adenocarcinoma and neuroblastoma . The specific mechanisms through which these compounds exert their effects remain an active area of research.

Understanding the interaction mechanisms of this compound is crucial for elucidating its biological activity:

  • Reactivity : The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding and nucleophilic interactions.
  • Stereochemistry : The stereochemical configuration may influence binding affinity to biological targets.

Study on Structural Analogues

A comparative study involving structurally related compounds highlighted the unique biological profiles of bicyclic amines like this compound:

Compound Name Biological Activity Unique Features
2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-oneFragrance synthesisLacks amino group
(S)-(+)-CamphorAnalgesic propertiesNaturally occurring
3-PinanonePrecursor in organic synthesisSimple ketone

This table illustrates how the functional groups and stereochemistry contribute to varying biological activities among related compounds.

Research Findings

Research has shown that the biological activity of this compound may be enhanced through structural modifications or by forming derivatives that retain the bicyclic core while altering substituents for improved efficacy.

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